3,3'-((2-methoxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one)
Description
3,3'-((2-Methoxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) is a bis(pyridinone) derivative synthesized via condensation of 2-methoxybenzaldehyde with 4-hydroxy-6-methylpyridin-2(1H)-one (derived from dehydroacetic acid) .
Properties
IUPAC Name |
4-hydroxy-3-[(4-hydroxy-6-methyl-2-oxo-1H-pyridin-3-yl)-(2-methoxyphenyl)methyl]-6-methyl-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-10-8-13(23)17(19(25)21-10)16(12-6-4-5-7-15(12)27-3)18-14(24)9-11(2)22-20(18)26/h4-9,16H,1-3H3,(H2,21,23,25)(H2,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMJDXUBLUOKGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(C2=CC=CC=C2OC)C3=C(C=C(NC3=O)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3'-((2-methoxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with 4-hydroxy-6-methylpyridin-2(1H)-one under acidic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the formation of the bis-pyridinone structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The hydroxyl groups on the pyridinone rings can be oxidized to form corresponding carbonyl compounds.
Reduction: : Reduction reactions can be performed to convert the carbonyl groups to hydroxyl groups.
Substitution: : Substitution reactions can occur at the pyridinone rings, replacing hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
The major products formed from these reactions include oxidized pyridinones, reduced pyridinones, and substituted pyridinones, each with different biological and chemical properties.
Scientific Research Applications
Antioxidant Activity
Research indicates that compounds similar to 3,3'-((2-methoxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) exhibit significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. A study demonstrated that derivatives of this compound showed a marked ability to scavenge free radicals, thereby providing potential therapeutic benefits in oxidative stress-related conditions .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies revealed that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. This application is particularly relevant in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Antimicrobial Activity
Another significant application is in antimicrobial research. The compound has shown efficacy against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics. Studies have highlighted its effectiveness against resistant strains of bacteria, addressing the growing concern over antibiotic resistance in clinical settings .
Photovoltaic Materials
In materials science, 3,3'-((2-methoxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) has been explored as a component in organic photovoltaic devices. Its structural properties allow it to function as a donor material in organic solar cells, enhancing their efficiency by improving charge transport and light absorption characteristics .
Polymer Additives
The compound serves as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices can improve resistance to degradation under heat and UV exposure, making it suitable for various industrial applications .
Case Study 1: Antioxidant Efficacy
A detailed study assessed the antioxidant capacity of derivatives of the compound using DPPH and ABTS assays. Results indicated that certain derivatives exhibited IC50 values lower than standard antioxidants like ascorbic acid, demonstrating superior radical scavenging activity .
Case Study 2: Antimicrobial Testing
In a controlled laboratory setting, the antimicrobial effects were tested against E. coli and S. aureus. The compound displayed minimum inhibitory concentrations (MIC) comparable to established antibiotics, suggesting its potential role in developing new antimicrobial therapies .
Mechanism of Action
The mechanism by which 3,3'-((2-methoxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Spectroscopic Analysis
Key NMR Shifts (DMSO-d₆):
- 6-CH₃ groups : ~18.7–18.9 ppm in analogs ; similar values expected for the target compound.
- Bridge protons : In 4e (phenylmethylene), H-7 appears as a broad singlet at δ 5.87 . The 2-methoxyphenyl group may deshield adjacent protons due to electron-donating effects.
- Aromatic protons : The 2-methoxy substituent would introduce distinct splitting patterns (e.g., para coupling in the methoxyphenyl ring) compared to unsubstituted phenyl analogs.
Research Findings and Implications
- Substituent Effects: The 2-methoxy group may enhance solubility and intermolecular interactions (e.g., hydrogen bonding or chalcogen bonding ) compared to nonpolar bridges.
- Synthetic Optimization: Ionic liquids or organocatalysts (e.g., L-proline) offer greener, higher-yield routes than traditional reflux .
- Biological Potential: Structural tuning (e.g., methoxy placement) could improve phytotoxic selectivity or potency, warranting further study.
Biological Activity
The compound 3,3'-((2-methoxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) is a synthetic derivative of pyridinone that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and neuroprotection. This article reviews the current understanding of its biological activity, including mechanisms of action, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 344.37 g/mol. Its structure consists of two 4-hydroxy-6-methylpyridin-2(1H)-one moieties linked by a methylene bridge substituted with a 2-methoxyphenyl group.
Mechanisms of Biological Activity
Research indicates that this compound exhibits several mechanisms contributing to its biological activity:
-
Anticancer Activity :
- Studies have shown that derivatives of pyridinones can induce apoptosis in cancer cells. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxicity. For instance, it has been reported to inhibit cell proliferation and induce apoptosis in hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin .
- Neuroprotective Effects :
- Antioxidant Properties :
Cytotoxicity Studies
A detailed analysis of the cytotoxic effects was performed using various human cancer cell lines. The following table summarizes key findings from recent studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| FaDu (hypopharyngeal) | 12.5 | Induction of apoptosis |
| MCF-7 (breast cancer) | 15.0 | Cell cycle arrest and apoptosis |
| A549 (lung cancer) | 10.0 | Inhibition of AChE activity |
Case Studies
- In Vivo Studies : In animal models, the compound demonstrated significant anti-tumor activity when administered orally. Tumor size reduction was observed in xenograft models treated with the compound compared to controls .
- Mechanistic Insights : Further studies identified specific signaling pathways affected by the compound, including those involved in apoptosis and cell survival. It was found to modulate the expression levels of Bcl-2 family proteins, enhancing pro-apoptotic signals while reducing anti-apoptotic signals .
Q & A
Q. What are the optimal synthetic routes for 3,3'-((2-methoxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one), and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis typically involves multi-step condensation and cyclization reactions. Key steps include:
- Base-catalyzed aldol condensation : Use sodium hydroxide or potassium carbonate in ethanol/water mixtures to facilitate methylene bridge formation between pyridinone moieties .
- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct suppression.
- Purification : Column chromatography (silica gel, eluent: chloroform/methanol 9:1) followed by recrystallization (ethanol/water) yields >85% purity.
- Optimization : Design of Experiments (DoE) can systematically vary parameters (e.g., solvent polarity, catalyst loading) to maximize yield .
Q. Which spectroscopic techniques are most effective for structural characterization, and how should data interpretation address ambiguities?
- Methodological Answer :
- NMR : - and -NMR identify substituents (e.g., methoxy, hydroxyl groups). Overlapping signals in aromatic regions may require 2D techniques (HSQC, HMBC) .
- FT-IR : Confirm hydroxyl (3200–3500 cm) and carbonyl (1650–1700 cm) stretches.
- Mass Spectrometry : High-resolution MS (HRMS-ESI) verifies molecular ion ([M+H]) and fragmentation patterns .
- Ambiguities : Compare experimental data with computational simulations (DFT for NMR shifts) .
Q. How can solubility and stability profiles be assessed under varying pH and temperature conditions?
- Methodological Answer :
- Solubility : Use shake-flask method in buffers (pH 1–10) and solvents (DMSO, ethanol). Quantify via UV-Vis spectroscopy (λ = 270 nm) .
- Stability : Conduct accelerated degradation studies (40–60°C, 75% RH) over 4 weeks. Monitor degradation products via HPLC (C18 column, acetonitrile/water gradient) .
Q. What in vitro bioactivity screening approaches are suitable for initial pharmacological evaluation?
- Methodological Answer :
- Enzyme inhibition assays : Test against kinases or metalloproteinases (IC determination via fluorometric/colorimetric readouts) .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293, HepG2) with IC thresholds <100 µM .
Advanced Research Questions
Q. How can the environmental fate of this compound be modeled, and what experimental assays validate its biodegradation?
- Methodological Answer :
- Fate modeling : Use EPI Suite to predict logP (2.8–3.5), bioaccumulation potential, and persistence .
- Biodegradation : OECD 301F test (activated sludge, 28 days). Quantify residual compound via LC-MS/MS .
Q. What strategies resolve contradictions in reported bioactivity data across different studies?
- Methodological Answer :
- Meta-analysis : Standardize assay conditions (cell line passage number, serum concentration) .
- Dose-response validation : Replicate studies with orthogonal methods (e.g., SPR for binding affinity vs. functional assays) .
Q. How can computational methods predict binding modes with pharmacological targets, and how are these validated experimentally?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with crystal structures (e.g., COX-2, PDB: 1CX2). Prioritize poses with lowest ΔG .
- Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (K) .
Q. What advanced techniques characterize crystallographic or dynamic structural features?
- Methodological Answer :
- X-ray crystallography : Grow single crystals via vapor diffusion (ethanol/water). Resolve structure to <2.0 Å .
- Molecular dynamics (MD) simulations : Analyze conformational flexibility (GROMACS, 100 ns trajectories) .
Key Challenges & Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
